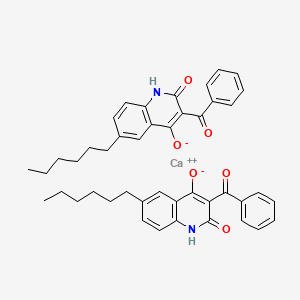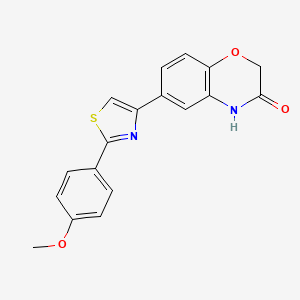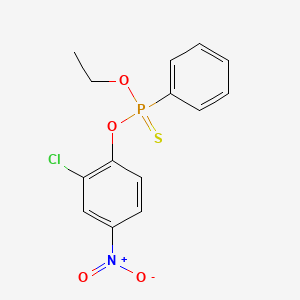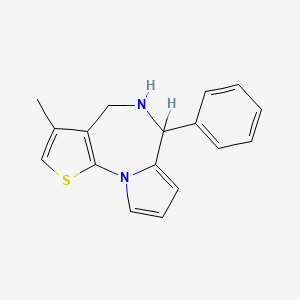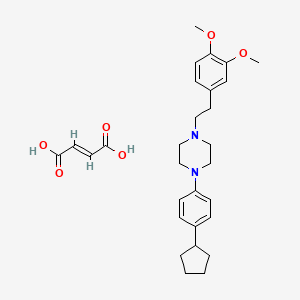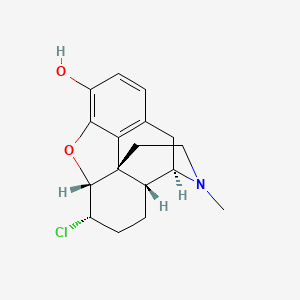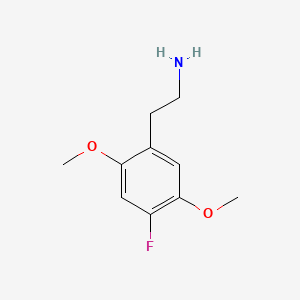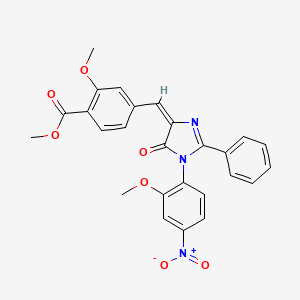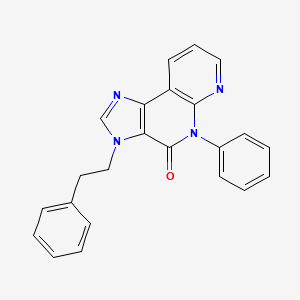
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-5-phenyl-3-(2-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-5-phenyl-3-(2-phenylethyl)- is a complex heterocyclic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-5-phenyl-3-(2-phenylethyl)- can be achieved through various synthetic routes. One common method involves the cycloaddition–ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds with rearrangement to yield the desired compound in 30–96% overall yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, use of continuous flow reactors, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-5-phenyl-3-(2-phenylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-5-phenyl-3-(2-phenylethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Mecanismo De Acción
The mechanism of action of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-5-phenyl-3-(2-phenylethyl)- involves interaction with specific molecular targets and pathways. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Naphthyridine: A core structure in many biologically active compounds.
Imidazo[1,2-a]pyridine: Known for its pharmacological properties.
Pyrrolo[2,3-b]pyridine: Used in the synthesis of various heterocyclic compounds.
Uniqueness
4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-5-phenyl-3-(2-phenylethyl)- is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the imidazo and naphthyridine rings, along with the phenyl and phenylethyl substituents, makes it a versatile compound for various applications .
Propiedades
Número CAS |
139482-16-9 |
|---|---|
Fórmula molecular |
C23H18N4O |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
5-phenyl-3-(2-phenylethyl)imidazo[4,5-c][1,8]naphthyridin-4-one |
InChI |
InChI=1S/C23H18N4O/c28-23-21-20(25-16-26(21)15-13-17-8-3-1-4-9-17)19-12-7-14-24-22(19)27(23)18-10-5-2-6-11-18/h1-12,14,16H,13,15H2 |
Clave InChI |
IXLSNKLSZXXUQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCN2C=NC3=C2C(=O)N(C4=C3C=CC=N4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


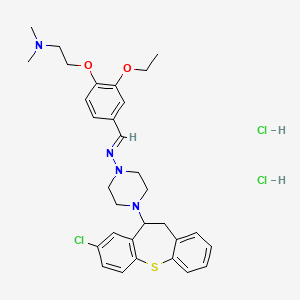

![2-[Bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid](/img/structure/B12726813.png)
![N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B12726824.png)
